2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
Description
This compound belongs to the tetrahydropyrazino[1,2-b]indazole class, characterized by a fused bicyclic system (pyrazine and indazole rings) with a benzonitrile substituent at the 2-position. The 7,8,9,10-tetrahydro modification reduces ring strain, enhancing stability for pharmacological applications. The benzonitrile group introduces a polar cyano moiety, which may influence binding affinity and solubility.
Properties
IUPAC Name |
2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-11-13-5-1-2-6-14(13)12-21-9-10-22-17(18(21)23)15-7-3-4-8-16(15)20-22/h1-2,5-6,9-10H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCODILCGAKJOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=CC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Functional Group Variations
a) 3-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
- Structure : Differs in the position of the benzonitrile group (meta vs. para substitution on the benzene ring).
- Impact : Meta-substitution may alter electronic distribution and steric interactions compared to the para-substituted target compound. This could affect binding to hydrophobic pockets in biological targets .
b) 4-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic Acid
- Structure: Replaces the cyano group with a carboxylic acid.
- This derivative is listed with a molecular weight of 323.35 g/mol .
c) 2-[(2,5-Dimethylphenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one
- Structure : Substitutes benzonitrile with a 2,5-dimethylbenzyl group.
- Properties : The methyl groups increase hydrophobicity (logP = 3.22) and steric bulk, likely enhancing lipophilicity and affecting target selectivity. Molecular weight: 307.39 g/mol .
d) 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic Acid
- Structure: Replaces the benzonitrile with a propanoic acid chain.
- Molecular weight: 261.28 g/mol .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Group |
|---|---|---|---|---|
| Target Compound (Benzonitrile derivative) | C₁₈H₁₆N₄O | 304.35 | ~3.0* | Para-cyano |
| 3-Substituted Benzonitrile analog | C₁₈H₁₆N₄O | 304.35 | ~3.0* | Meta-cyano |
| 4-Substituted Benzoic Acid analog | C₁₈H₁₇N₃O₃ | 323.35 | ~1.5 | Carboxylic acid |
| 2,5-Dimethylbenzyl analog | C₁₉H₂₁N₃O | 307.39 | 3.22 | Hydrophobic methyl groups |
| Propanoic Acid analog | C₁₃H₁₅N₃O₃ | 261.28 | ~0.5 | Carboxylic acid |
*Estimated based on structural similarity .
Biological Activity
The compound 2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile , also known by its CAS number 1775343-73-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.3 g/mol . Its structure features a pyrazinoindazole core fused with a benzonitrile moiety, which contributes to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.3 g/mol |
| CAS Number | 1775343-73-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in cancer biology where enzyme modulation can affect tumor growth.
- Receptor Interaction : It may interact with cell surface receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds in the tetrahydropyrazino[1,2-b]indazole series against various cancer cell lines:
-
Breast Cancer Cell Lines :
- A series of tetrahydropyrazino[1,2-b]indole analogs were synthesized and tested against the estrogen receptor-positive breast cancer cell line (MCF-7) and the epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer cell line (MDA-MB-468).
- Compounds such as 2b , 2f , and 2i exhibited significant cytotoxicity against MDA-MB-468 cells, outperforming gefitinib (an EGFR tyrosine kinase inhibitor) in some assays .
Compound Cell Line GI50 (µM) Notes 2b MDA-MB-468 < 10 More potent than gefitinib 2f MDA-MB-468 < 10 Synergistic effects observed 2i MDA-MB-468 < 10 Selective activity noted
Mechanistic Insights
The mechanism behind the observed cytotoxicity includes:
- Inhibition of Akt T308 phosphorylation , a critical step in the signaling pathway that promotes cell survival and proliferation.
- Induction of apoptosis in cancer cells through modulation of key survival pathways.
Case Studies
In a notable case study involving the synthesis of analogs based on the pyrazinoindazole framework:
- Researchers synthesized twenty-six compounds and assessed their growth inhibitory activity against MCF-7 and MDA-MB-468 cell lines using the MTT assay.
- The findings indicated that several compounds had GI50 values below 20 µM against MDA-MB-468 cells, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
